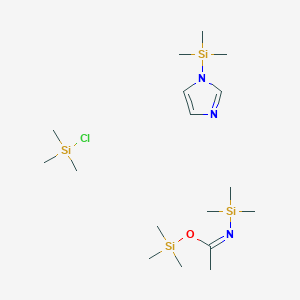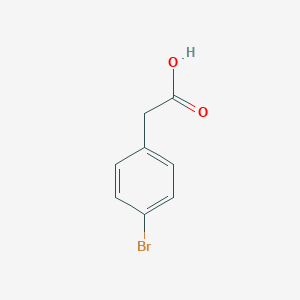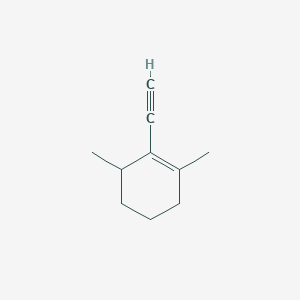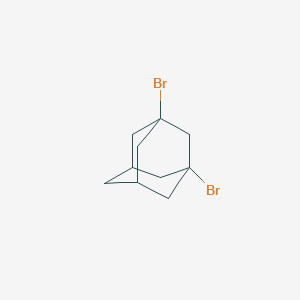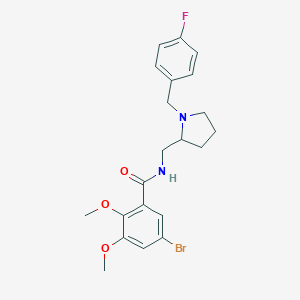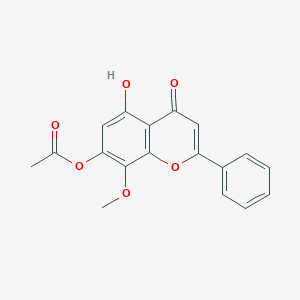
9-Hydroxychrysene-1,2-diol-3,4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxychrysene-1,2-diol-3,4-oxide is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a polycyclic aromatic hydrocarbon derivative that has been found to have significant biological activity.
Wissenschaftliche Forschungsanwendungen
9-Hydroxychrysene-1,2-diol-3,4-oxide has been studied for its potential applications in a variety of scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has significant anti-cancer activity, particularly against breast cancer cells. Other areas of research include environmental toxicology, where it has been shown to have potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Wirkmechanismus
The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 9-Hydroxychrysene-1,2-diol-3,4-oxide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 9-Hydroxychrysene-1,2-diol-3,4-oxide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 9-Hydroxychrysene-1,2-diol-3,4-oxide. One area of interest is in the development of new cancer treatments, particularly for breast cancer. Other potential applications include the use of this compound as a biomarker for exposure to polycyclic aromatic hydrocarbons in the environment. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex process that involves several steps. The most commonly used method involves the oxidation of chrysene using a mixture of potassium permanganate and sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods of synthesis have also been reported in the literature, including the use of metal catalysts and microwave irradiation.
Eigenschaften
CAS-Nummer |
104975-31-7 |
|---|---|
Produktname |
9-Hydroxychrysene-1,2-diol-3,4-oxide |
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol |
InChI |
InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
PAPRUUIWEKWIAZ-VSZNYVQBSA-N |
Isomerische SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
Synonyme |
1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene 1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene 9-HCDO 9-hydroxychrysene-1,2-diol-3,4-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



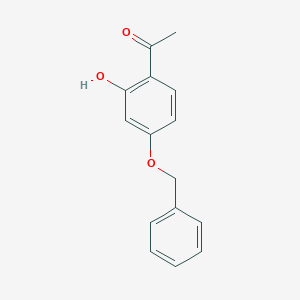
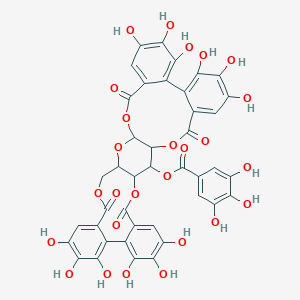
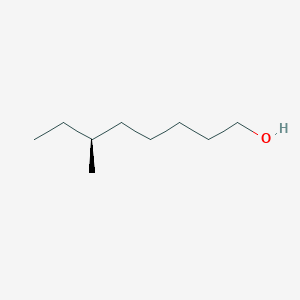
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
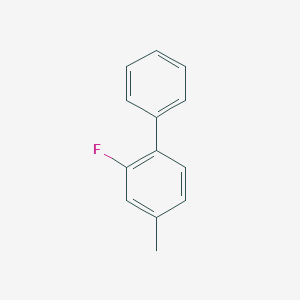
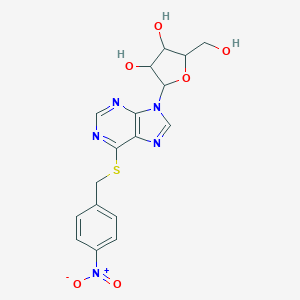
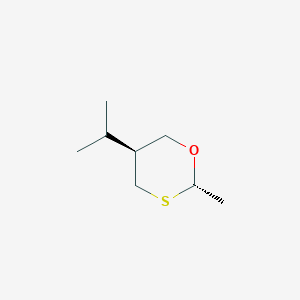
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
